

Application Notes and Protocols: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] While the parent alkaloids have been investigated for a range of biological activities, including antimicrobial and anticancer properties, dimeric compounds often exhibit enhanced or novel pharmacological profiles.[2] This document provides a detailed, hypothetical protocol for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine, based on the known reactivity of dihydrochelerythrine and general principles of alkaloid dimerization. Additionally, it outlines a plausible biological signaling pathway that may be modulated by this compound, given the activities of related molecules.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and hypothetical characterization data for the synthesized Bis[6-(5,6-dihydrochelerythrinyl)]amine.



Parameter	Value
Molecular Formula	C42H37N3O8
Molecular Weight	711.77 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, and chlorinated solvents
Purity (Hypothetical)	>95% (determined by HPLC)
¹ H NMR (Hypothetical)	Peaks corresponding to aromatic protons, methoxy groups, methyl groups, and the amine linker.
¹³ C NMR (Hypothetical)	Resonances for aromatic carbons, methoxy carbons, aliphatic carbons, and the C-N bond.
Mass Spectrometry (HR-ESI-MS)	m/z [M+H] ⁺ calculated for C ₄₂ H ₃₈ N ₃ O ₈ ⁺ : 712.2657, Found: 712.26XX

Experimental Protocol: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

This protocol describes a plausible two-step synthesis starting from the natural alkaloid chelerythrine. The first step involves the reduction of chelerythrine to 5,6-dihydrochelerythrine. The second, key step is a proposed nucleophilic substitution reaction to form the dimeric amine.

Materials and Equipment:

- Chelerythrine chloride
- Sodium borohydride (NaBH₄)
- · Methanol (MeOH), anhydrous
- Dichloromethane (DCM), anhydrous



- Ammonium chloride (NH4Cl), saturated solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Ammonia in methanol (2 M)
- Round-bottom flasks
- Magnetic stirrer and stir bars
- Reflux condenser
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Column chromatography apparatus with silica gel
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system
- NMR spectrometer
- Mass spectrometer

Step 1: Synthesis of 5,6-Dihydrochelerythrine

- Reaction Setup: In a 100 mL round-bottom flask, dissolve chelerythrine chloride (1.0 g, 2.62 mmol) in methanol (50 mL). Stir the solution at room temperature until the solid is completely dissolved.
- Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (0.20 g, 5.24 mmol) portion-wise over 15 minutes.
- Reaction Monitoring: Monitor the reaction progress by TLC (Mobile phase: DCM/MeOH, 95:5). The reaction is typically complete within 2 hours.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

Methodological & Application





- Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-dihydrochelerythrine as a solid.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 5,6-dihydrochelerythrine.

Step 2: Dimerization to Bis[6-(5,6-dihydrochelerythrinyl)]amine

The C-6 position of dihydrochelerythrine is known to be susceptible to nucleophilic attack.[3] This proposed step utilizes this reactivity to form the amine bridge.

- Reaction Setup: In a 50 mL round-bottom flask, dissolve 5,6-dihydrochelerythrine (0.5 g, 1.43 mmol) in anhydrous dichloromethane (25 mL).
- Activation (Hypothetical): To facilitate the dimerization, it is proposed to generate a reactive intermediate. One plausible approach is the in-situ formation of a 6-alkoxy or pseudobase species. Add a catalytic amount of a mild acid (e.g., camphorsulfonic acid) to the solution.
- Dimerization Reaction: Add a solution of ammonia in methanol (2 M, 0.36 mL, 0.72 mmol)
 dropwise to the reaction mixture. The reaction is then heated to reflux.
- Reaction Monitoring: Monitor the formation of the dimer by TLC (Mobile phase: DCM/MeOH, 98:2). The appearance of a new, less polar spot indicates product formation.
- Work-up: After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature and wash with deionized water (2 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate with a small percentage



of triethylamine) to yield Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Visualizations

Experimental Workflow





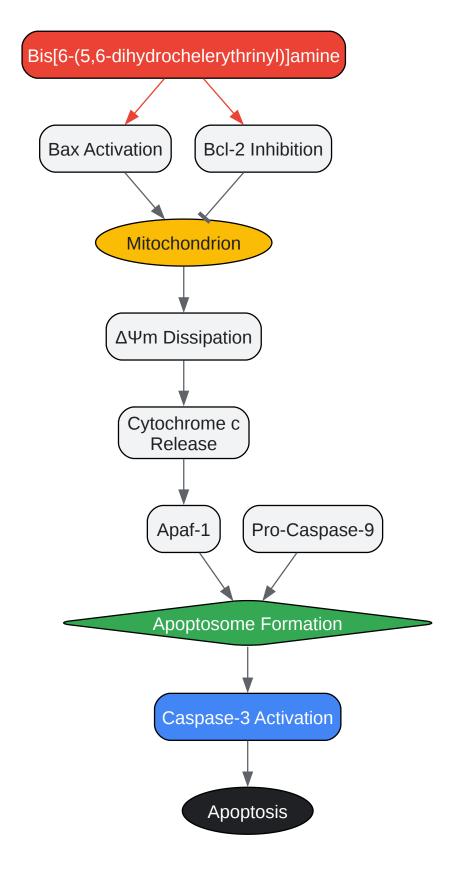


Step 1: Synthesis of 5.6 Dihydrochelerythrine

Step 2: Dissertation

Step 3: Dissertatio





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